molecular formula C21H41N5O11 B1230331 Apramycin CAS No. 37321-09-8

Apramycin

Numéro de catalogue B1230331
Numéro CAS: 37321-09-8
Poids moléculaire: 539.6 g/mol
Clé InChI: XZNUGFQTQHRASN-XQENGBIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apramycin is an aminoglycoside antibiotic that has a bactericidal action against many gram-negative bacteria . It is a structurally unique antibiotic that contains a bicyclic sugar moiety and a monosubstituted deoxystreptamine . It is not approved for use in humans .


Synthesis Analysis

This compound is an antibiotic used in veterinary medicine. The analysis of this compound and its impurities usually involves pre- or post-column derivatization followed by UV detection . A sensitive non-derivatization method for impurity assessment of this compound sulfate and other aminoglycoside antibiotics has been developed . This method uses hydrophilic interaction liquid chromatography with charged aerosol detection (HILIC-CAD) for direct analysis of this compound sulfate .


Molecular Structure Analysis

This compound possesses a unique chemical structure distinct from other aminoglycosides . It has a molecular weight of 539.58 g/mol . The concentration of this compound in human plasma and urine was reported in the unit of μmol/L and converted into mg/L in the PPK analysis using this molecular weight .


Chemical Reactions Analysis

This compound is an antibiotic used in veterinary medicine. Reported methods for this compound and impurities analysis usually involve pre- or post-column derivatization followed by UV detection . Such approaches are tedious and time-consuming, and may not be able to detect all impurities . Aminoglycosides can be measured directly by charged aerosol detection without derivatization .


Physical And Chemical Properties Analysis

This compound is under development for human use as EBL-1003, a crystalline free base of this compound . Both toxicity and cross-resistance, commonly seen for other aminoglycosides, appear relatively low owing to its distinct chemical structure .

Applications De Recherche Scientifique

1. Activity Against Multidrug-Resistant Pathogens

Apramycin has been evaluated for its activity against various multidrug-resistant pathogens. Studies have shown that it is effective against carbapenem-resistant and -susceptible strains of Enterobacteriaceae, with a substantial proportion of carbapenem-resistant strains found susceptible to this compound (Smith & Kirby, 2016). Furthermore, this compound has demonstrated in vitro activity against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii, evading most resistance mechanisms, including RNA methyltransferases frequently encountered in carbapenemase-producing clinical isolates (Juhas et al., 2019).

2. Application in Veterinary Medicine

This compound is used extensively for treating Escherichia coli infections in swine. Research indicates its significant in vitro activity against multidrug-resistant E. coli isolated in hospitals, thus emphasizing the importance of appropriate this compound use in veterinary clinics for public health (Yang et al., 2020). The establishment of a wild-type cutoff for this compound against E. coli has been a significant step in ensuring its proper use in veterinary medicine.

3. Insights into Antibiotic Biosynthesis

The characterization of the biosynthetic pathway of this compound has provided valuable insights. This includes understanding the C3 deoxygenation pathway in this compound biosynthesis, shedding light on the complex biochemical processes involved in the production of this antibiotic (Lv et al., 2016). This research aids in the future design and development of novel antibiotics.

4. Investigating Resistance Mechanisms

The characterization of resistance patterns and detection of resistance genes in this compound-resistant strains have been crucial in understanding how bacterial resistance to this compound develops. This includes the identification of the aac(3)-IV gene in resistant strains (Zhang et al., 2009), providing important information for developing strategies to combat antibiotic resistance.

5. Efficacy in Infection Models

The efficacy of this compound has been tested in various infection models, including murine models of Mycobacterium tuberculosis aerosol infection and Staphylococcus aureus septicemia. In these models, this compound's efficacy was comparable to that of amikacin, suggesting its potential as a clinically useful agent against drug-resistant pathogens (Meyer et al., 2014).

6. Exploration of Novel Derivatives

Research into this compound derivatives, known as 'Apralogs', has aimed to improve antibacterial activity and ribosomal selectivity, and reduce susceptibility to resistance determinants. This includes functionalization at specific positions of this compound, to overcome resistance mechanisms and enhance antibacterial potency (Quirke et al., 2019).

Safety and Hazards

Apramycin causes skin irritation and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Apramycin is under development for human use as EBL-1003, a crystalline free base of this compound, in face of increasing incidence of multidrug-resistant bacteria . The results support further Phase II clinical trials with this compound at an anticipated efficacious dose of 30 mg/kg once daily .

Analyse Biochimique

Biochemical Properties

Apramycin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This interaction is essential for the production of this compound and its antimicrobial properties. Additionally, this compound interacts with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a common mechanism of action for aminoglycosides .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, this compound binds to the ribosomal RNA, leading to the inhibition of protein synthesis and ultimately causing cell death . This interaction disrupts cell signaling pathways and gene expression, resulting in the bactericidal effect of this compound. In mammalian cells, this compound has been shown to have low toxicity, making it a safer option compared to other aminoglycosides .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosome, specifically the 16S ribosomal RNA. This binding interferes with the decoding site of the ribosome, preventing the proper alignment of transfer RNA and messenger RNA, which is essential for protein synthesis . By inhibiting this process, this compound effectively halts bacterial growth and proliferation. Additionally, this compound’s unique structure provides resistance to certain aminoglycoside-modifying enzymes, enhancing its efficacy against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, affecting its antimicrobial activity . Long-term studies have shown that this compound maintains its efficacy in inhibiting bacterial growth, although the rate of degradation can influence its potency. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent over extended periods, making it a reliable antibiotic for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity, although these effects are less pronounced compared to other aminoglycosides . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimicrobial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The enzyme AprI plays a crucial role in the this compound biosynthetic pathway by converting demethyl-aprosamine to aprosamine . Additionally, this compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing this compound production and improving its efficacy as an antibiotic.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow, affecting its localization and concentration at the site of infection . These factors play a crucial role in determining the overall efficacy of this compound in treating bacterial infections.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its antimicrobial effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective binding to the ribosomal RNA . This localization is essential for this compound’s activity and function as an antibiotic, as it allows for precise inhibition of protein synthesis in bacteria.

Propriétés

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUGFQTQHRASN-XQENGBIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65710-07-8 (unspecified sulfate)
Record name Apramycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045465
Record name Apramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria.
Record name Apramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

37321-09-8
Record name Apramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37321-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apramycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apramycin
Reactant of Route 2
Apramycin
Reactant of Route 3
Apramycin
Reactant of Route 4
Apramycin
Reactant of Route 5
Apramycin
Reactant of Route 6
Apramycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.